molecular formula C16H20N2O2 B2742758 N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide CAS No. 1226445-61-9

N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide

Cat. No.: B2742758
CAS No.: 1226445-61-9
M. Wt: 272.348
InChI Key: ZQFHYDXPJHQZIA-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide is a synthetic organic compound that features a pyrrole ring, a phenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Propyl Chain: The pyrrole ring is then alkylated with a propyl halide under basic conditions to form N-(3-(1H-pyrrol-1-yl)propyl)pyrrole.

    Formation of the Phenoxypropanamide: The phenoxy group is introduced via a nucleophilic substitution reaction, where phenol reacts with an appropriate halide. The resulting phenoxy compound is then coupled with the propylpyrrole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form pyrrole N-oxide derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Pyrrole N-oxide derivatives

    Reduction: N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the pyrrole ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylacetamide
  • N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxybutanamide
  • N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxyethanamide

Uniqueness

N-(3-(1H-pyrrol-1-yl)propyl)-2-phenoxypropanamide is unique due to the combination of the pyrrole ring and the phenoxypropanamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-phenoxy-N-(3-pyrrol-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-14(20-15-8-3-2-4-9-15)16(19)17-10-7-13-18-11-5-6-12-18/h2-6,8-9,11-12,14H,7,10,13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFHYDXPJHQZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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